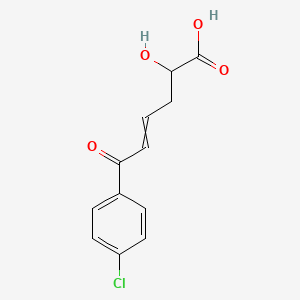
6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a keto group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid typically involves the reaction of 4-chlorophenylacetic acid with suitable reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenylacetic acid, followed by the addition of an appropriate electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the hydroxy and keto functionalities.
Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.
Uniqueness
6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.
Propiedades
Número CAS |
91254-63-6 |
|---|---|
Fórmula molecular |
C12H11ClO4 |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid |
InChI |
InChI=1S/C12H11ClO4/c13-9-6-4-8(5-7-9)10(14)2-1-3-11(15)12(16)17/h1-2,4-7,11,15H,3H2,(H,16,17) |
Clave InChI |
DIVDIWSZCBEUSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CCC(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)



![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
